REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1(=O)[C:19]2=[C:20]3[C:15](=[CH:16][CH:17]=[CH:18]2)[CH:14]=[CH:13][CH:12]=[C:11]3[C:10]1=O>O>[CH:12]1[C:11]2[C:10]3[C:9]([C:19]4[C:20]=2[C:15]([CH:16]=[CH:17][CH:18]=4)=[CH:14][CH:13]=1)=[N:8][C:1]1[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=1)[N:7]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Thereafter, while stirring under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
to stir for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=CC=C3C2=C1C1=NC2=CC=CC=C2N=C13
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |